molecular formula C16H26O4 B1231255 Podoscyphic acid CAS No. 135863-69-3

Podoscyphic acid

Cat. No.: B1231255
CAS No.: 135863-69-3
M. Wt: 282.37 g/mol
InChI Key: PWWAQDKNDPWXOO-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podoscyphic acid is a natural product found in Stereaceae and Podoscypha with data available.

Scientific Research Applications

  • Synthesis and Biological Activity : Podoscyphic acid has been successfully synthesized in a laboratory setting. This synthesis is significant because this compound inhibits RNA-directed DNA polymerases, a property potentially useful in medical research and drug development (Eriksson, Johansson, & Sterner, 2002).

  • Immunosuppressive Properties : Derivatives of this compound, specifically imidazo[1,2-a]pyridine derivatives, have shown the ability to inhibit TNF-alpha promoter activity in T cells, indicating potential applications in immunology and inflammation research (Rether, Erkel, Anke, Bajtner, & Sterner, 2008).

  • Antioxidant Activity : Studies have highlighted the role of this compound in influencing antioxidant enzyme activities, such as peroxidase (POD) and polyphenol oxidase (PPO), in various plants. This aspect is crucial for understanding plant responses to environmental stresses and could have applications in agricultural science (Gao, Li, & Gong, 2012; Allahveran, Farokhzad, Asghari, & Sarkhosh, 2018; Ejaz, Sajid, & Aftab, 2012; Xu & Liu, 2017).

  • Phytochemical Investigations : Podospermic acid, a related compound, has been isolated from Podospermum laciniatum and identified as a new quinic acid derivative. Such phytochemical studies are vital for discovering new natural compounds with potential therapeutic applications (Zidorn et al., 2005).

  • Stress Tolerance in Plants : Research indicates that this compound and its derivatives can enhance stress tolerance in plants, such as wheat seedlings, by modulating the activities of antioxidant enzymes. This knowledge is valuable for developing strategies to improve crop resilience under adverse environmental conditions (Qiu, Guo, Zhu, Zhang, & Zhang, 2014).

Properties

CAS No.

135863-69-3

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

(E)-4,5-dioxohexadec-2-enoic acid

InChI

InChI=1S/C16H26O4/c1-2-3-4-5-6-7-8-9-10-11-14(17)15(18)12-13-16(19)20/h12-13H,2-11H2,1H3,(H,19,20)/b13-12+

InChI Key

PWWAQDKNDPWXOO-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)C(=O)/C=C/C(=O)O

SMILES

CCCCCCCCCCCC(=O)C(=O)C=CC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)C(=O)C=CC(=O)O

Synonyms

4,5-dioxo-2-hexadecnoic acid
podoscyphic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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